molecular formula C14H13NO4S B2518658 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione CAS No. 2490404-67-4

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione

Cat. No.: B2518658
CAS No.: 2490404-67-4
M. Wt: 291.32
InChI Key: BUSFAPIXCLYGTJ-UHFFFAOYSA-N
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Description

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is a heterocyclic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, dye industry, and organic electronics due to their π-conjugated heteroaromatic structure . This particular compound features a methylsulfonyl group at the 6th position and a tetrahydroacridine core, which is partially hydrogenated, making it distinct from fully aromatic acridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced acridine derivatives.

    Substitution: Substituted acridine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is unique due to its specific substitution pattern and partially hydrogenated acridine core. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

6-methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-20(18,19)8-5-6-9-11(7-8)15-10-3-2-4-12(16)13(10)14(9)17/h5-7H,2-4H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSFAPIXCLYGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(N2)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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